REACTION_CXSMILES
|
[C:1](O)(=O)[C:2]([CH3:5])([CH3:4])[CH3:3].[NH:8]([C:10](=[S:12])[NH2:11])[NH2:9].[OH-].[NH4+]>S(=O)(=O)(O)O>[C:2]([C:1]1[S:12][C:10]([NH2:11])=[N:8][N:9]=1)([CH3:5])([CH3:4])[CH3:3] |f:2.3|
|
Name
|
|
Quantity
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85.1 g
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Type
|
reactant
|
Smiles
|
C(C(C)(C)C)(=O)O
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
N(N)C(N)=S
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[NH4+]
|
Name
|
|
Quantity
|
280 mL
|
Type
|
solvent
|
Smiles
|
S(O)(O)(=O)=O
|
Control Type
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UNSPECIFIED
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Setpoint
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2 (± 2) °C
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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ADDITION
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Details
|
After addition
|
Type
|
TEMPERATURE
|
Details
|
the resulting mixture was heated to 80° C.
|
Type
|
TEMPERATURE
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Details
|
the resulting yellow solution was cooled to room temperature
|
Type
|
ADDITION
|
Details
|
poured into ice
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Type
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FILTRATION
|
Details
|
The resulting precipitate was filtered
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)C1=NN=C(S1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |